![molecular formula C9H8N2O2 B171906 1-Benzofuran-2-carbohydrazide CAS No. 5545-86-8](/img/structure/B171906.png)
1-Benzofuran-2-carbohydrazide
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Overview
Description
1-Benzofuran-2-carbohydrazide, also known as benzofurazan-2-carbohydrazide, is a chemical compound with the molecular formula C9H9N3O2. It is a yellow crystalline powder that is used in various scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for detecting reactive oxygen species.
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-carbohydrazide is not well understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-Benzofuran-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Benzofuran-2-carbohydrazide in lab experiments is its ability to act as a fluorescent probe for detecting reactive oxygen species. This makes it a useful tool for studying oxidative stress and its role in various diseases. However, one limitation of using 1-Benzofuran-2-carbohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-Benzofuran-2-carbohydrazide. One area of research could be to further investigate its mechanism of action and how it protects cells from oxidative damage. Another area of research could be to explore its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. Additionally, researchers could investigate ways to improve its solubility in water to make it more useful in lab experiments.
Synthesis Methods
The synthesis of 1-Benzofuran-2-carbohydrazide involves the reaction of 2-aminobenzofuran with hydrazine hydrate in the presence of glacial acetic acid. The reaction takes place at room temperature and produces a yellow crystalline product, which is then purified by recrystallization from ethanol.
Scientific Research Applications
1-Benzofuran-2-carbohydrazide has various scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for detecting reactive oxygen species. It is also used as a precursor for the synthesis of other compounds, such as 1-Benzofuran-2-carbohydrazide-3-carboxylic acid.
properties
IUPAC Name |
1-benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUDUCVHYKSSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332837 |
Source
|
Record name | 1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5545-86-8 |
Source
|
Record name | 1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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